

Molecular structure of **cis**-Dichlorobis(triethylphosphine)platinum(II)

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Compound of Interest

	<i>cis</i> -
Compound Name:	Dichlorobis(triethylphosphine)platinum(II)
Cat. No.:	B095018

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An In-depth Technical Guide to the Molecular Structure of **cis**-Dichlorobis(triethylphosphine)platinum(II)

Introduction

cis-Dichlorobis(triethylphosphine)platinum(II), with the chemical formula $C_{12}H_{30}Cl_2P_2Pt$, is a square planar coordination complex of platinum in the +2 oxidation state.^[1] As a member of the extensive family of platinum(II) phosphine complexes, it serves as a crucial precursor in the synthesis of more intricate platinum compounds and as a catalyst in various organic transformations.^{[2][3]} Its defined stereochemistry and the electronic properties imparted by the triethylphosphine ligands make its structural elucidation a cornerstone for understanding its reactivity and potential applications. This guide provides a detailed exploration of its molecular architecture, grounded in established analytical techniques.

Synthesis and Isomerization

The synthesis of **cis-Dichlorobis(triethylphosphine)platinum(II)** typically involves the reaction of a suitable platinum(II) precursor with two equivalents of triethylphosphine. A common and effective starting material is potassium tetrachloroplatinate(II) (K_2PtCl_4).

The choice of the *cis* isomer as the thermodynamic product is governed by the strong *trans* effect of the phosphine ligands.^[4] The *trans* effect describes the stabilization of ligands *trans* to

other, strongly-directing ligands. However, in square planar d^8 complexes like this one, phosphines, being strong σ -donors and π -acceptors, are ligands with a high trans influence. While a trans isomer can form, the cis configuration is often the more thermodynamically stable arrangement.[4][5] An equilibrium between the cis and trans isomers can be established, often catalyzed by the presence of excess triethylphosphine ligand.[6]

Experimental Protocol: Synthesis

- Preparation of Reactants: Dissolve potassium tetrachloroplatinate(II) (K_2PtCl_4) in a minimal amount of water. Separately, prepare a solution of triethylphosphine (PEt_3) in ethanol.
- Reaction: Slowly add the triethylphosphine solution to the stirring aqueous solution of K_2PtCl_4 at room temperature. A pale yellow or white precipitate of the product should form.
- Isolation: The reaction mixture is stirred for a specified period (e.g., 1-2 hours) to ensure complete reaction.
- Purification: The precipitate is collected by vacuum filtration, washed with water, then ethanol, and finally with a non-polar solvent like ether or hexane to remove any unreacted starting materials and byproducts.
- Drying: The resulting white to off-white powder is dried under vacuum.[7] The typical melting point of the pure compound is 193-194 °C.[2]

Definitive Structural Analysis: A Multi-Technique Approach

The precise molecular structure of **cis-Dichlorobis(triethylphosphine)platinum(II)** is determined through a combination of analytical methods, primarily X-ray crystallography for the solid state and spectroscopic techniques like NMR and vibrational spectroscopy for confirmation in solution and corroboration of the solid-state geometry.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the solid-state molecular structure, offering precise measurements of bond lengths and angles. The complex exhibits a slightly distorted square-planar geometry around the central platinum(II) ion.[8][9] The two

chloride ligands and the two phosphorus atoms of the triethylphosphine ligands are positioned in a *cis* arrangement.

While a specific, publicly available crystal structure file for *cis*-PtCl₂(PEt₃)₂ was not identified in the search, data from isostructural compounds and general trends for *cis*-platinum(II) phosphine complexes provide highly reliable parameters. For instance, a detailed study of the isostructural arsine complex, *cis*-Dichlorobis(triethylarsine)platinum(II), provides key geometric values that are directly comparable.[8]

Parameter	Value (Å or °)	Description
<hr/>		
Bond Lengths		
<hr/>		
Pt—Cl	~2.35 Å	The distance between the platinum center and the chlorine ligands.[8]
<hr/>		
Pt—P	~2.23 Å	The distance between the platinum center and the phosphorus atoms of the phosphine ligands.[8]
<hr/>		
Bond Angles		
<hr/>		
Cl—Pt—Cl	~88.7°	The angle between the two chlorine ligands, indicating a <i>cis</i> -geometry.[8]
<hr/>		
P—Pt—P	~97.9°	The angle between the two phosphorus atoms. The deviation from 90° is due to the steric bulk of the triethylphosphine ligands.[8]
<hr/>		

Table 1: Key structural parameters for ***cis*-Dichlorobis(triethylphosphine)platinum(II)** derived from crystallographic data of analogous structures.[8]

Caption: 2D representation of the molecular structure of *cis*-PtCl₂(PEt₃)₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the cis geometry in solution. ^{31}P and ^{195}Pt are both NMR-active nuclei that provide critical information. The key diagnostic parameter is the one-bond coupling constant, $^1\text{J}(\text{Pt}-\text{P})$.

- Causality: The magnitude of the $^1\text{J}(\text{Pt}-\text{P})$ coupling is highly dependent on the amount of s-orbital character in the Pt-P bond. In the trans isomer, the two phosphorus atoms compete for the same platinum orbitals, resulting in a smaller s-orbital contribution to each Pt-P bond and thus a smaller coupling constant (typically ~ 2400 Hz). In the cis isomer, the phosphorus atoms do not compete in the same way, leading to a significantly larger coupling constant.
- Trustworthiness: For cis-platinum(II) phosphine complexes, the $^1\text{J}(\text{Pt}-\text{P})$ value is consistently in the range of 3400-3800 Hz.[10] This large, predictable value serves as a self-validating diagnostic marker for the cis configuration.

Experimental Protocol: $^{31}\text{P}\{^1\text{H}\}$ NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the complex in a suitable deuterated solvent (e.g., CDCl_3 , $\text{d}_6\text{-DMSO}$) in a 5 mm NMR tube.
- Instrument Setup: Place the sample in a high-field NMR spectrometer. Tune the probe to the ^{31}P frequency.
- Acquisition: Acquire a proton-decoupled ^{31}P spectrum. The resulting spectrum for the pure cis isomer should show a single resonance.
- Data Analysis: Observe the central peak flanked by two "satellite" peaks. The separation between these satellite peaks corresponds to the $^1\text{J}(\text{Pt}-\text{P})$ coupling constant, which should be approximately 3500 Hz, confirming the cis geometry.[10]

Vibrational Spectroscopy (FT-IR and Raman)

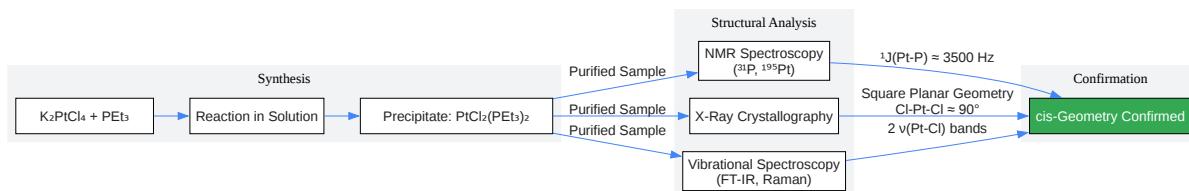
Vibrational spectroscopy provides further evidence for the cis geometry based on molecular symmetry. The cis isomer has C_{2v} point group symmetry, while the trans isomer belongs to the D_{2h} point group.[5] Group theory predicts a different number of infrared (IR) and Raman active Pt-Cl and Pt-P stretching modes for each isomer.

- **cis-PtCl₂(PEt₃)₂** (C_{2v} symmetry): Two Pt-Cl stretching modes are expected to be active in both IR and Raman spectra.
- **trans-PtCl₂(PEt₃)₂** (D_{2h} symmetry): Due to the center of inversion, only one Pt-Cl stretching mode is IR active, and one is Raman active (Rule of Mutual Exclusion).

Observing two distinct Pt-Cl stretching bands in the far-IR spectrum (typically in the 300-350 cm⁻¹ region) is a strong indication of the **cis** configuration.^[5]

Workflow for Structural Characterization

The comprehensive characterization of the complex follows a logical progression from synthesis to definitive structural proof.



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Caption: Experimental workflow for the synthesis and structural validation.

Conclusion

The molecular structure of **cis-Dichlorobis(triethylphosphine)platinum(II)** is definitively established as a distorted square planar complex. This conclusion is not based on a single piece of evidence but on the powerful synergy of X-ray crystallography, which reveals the precise solid-state geometry, and spectroscopic techniques like NMR and FT-IR/Raman, which

confirm the *cis* configuration through unique and predictable electronic and vibrational signatures. This multi-faceted approach provides the robust, self-validating characterization required in modern chemical research.

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